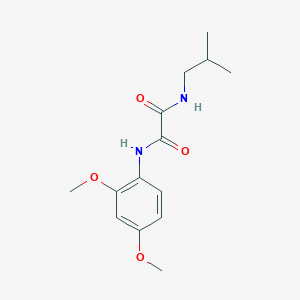
2-(benzylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
2-(benzylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one, also known as BZT-5, is a thiazole-based compound that has been studied for its potential use in scientific research. BZT-5 is a synthetic compound that was first synthesized in the late 1990s and has since been studied for its various applications in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
2-(benzylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific fields, including biochemistry and pharmacology. One of the main areas of research for this compound has been its potential use as a dopamine transporter (DAT) inhibitor. DAT inhibitors are commonly used in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to have a high affinity for DAT and has been studied for its potential use as a treatment for these disorders.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one involves the inhibition of DAT, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of various physiological functions, including movement, mood, and attention. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but some studies have suggested that the compound may have potential therapeutic benefits for various neurological disorders. In addition to its potential use as a DAT inhibitor, this compound has also been studied for its potential use as an antidepressant and as a treatment for drug addiction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its high affinity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological functions. However, there are also some limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results. Additionally, the synthesis method of this compound can be complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-4-(2,3-dichlorobenzylidene)-1,3-thiazol-5(4H)-one. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the exploration of the potential therapeutic benefits of this compound for various neurological disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects on other neurotransmitter systems.
Propriétés
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c18-13-8-4-7-12(15(13)19)9-14-16(21)23-17(20-14)22-10-11-5-2-1-3-6-11/h1-9H,10H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJCUDDAHUFDDI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4656418.png)
![{[4-(tert-butylamino)-6-(methoxyamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4656425.png)
![5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4656448.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)

![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656482.png)
![3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)

![1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4656508.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)
